N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-8,15,18H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXBMAUZOQDCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through a similar mechanism, leading to changes in cellular processes.
Biological Activity
N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS No. 1104793-69-2) is a compound of interest due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 270.30 g/mol. The compound features a tetrahydroquinoline core which is known for various pharmacological activities.
Research indicates that compounds with a tetrahydroquinoline structure can exhibit diverse biological activities due to their ability to interact with multiple biological targets. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound.
Antiviral Activity
A study highlighted the antiviral potential of related tetrahydroquinoline compounds against SARS-CoV-2. These compounds demonstrated significant inhibition of viral replication in vitro, suggesting that modifications in the structure could lead to enhanced antiviral properties . Although specific data on this compound is limited, its structural similarity to effective antiviral agents warrants further investigation.
In Vitro Studies
- Antiviral Efficacy : A related study on tetrahydroisoquinoline derivatives showed promising results in inhibiting SARS-CoV-2 replication in Vero E6 cells with EC values ranging from 2.78 µM to 3.15 µM . This suggests that this compound may have similar potential.
- Antiparasitic Properties : Tetrahydroquinoline derivatives have been noted for their antiparasitic effects against Plasmodium falciparum, indicating that modifications in this class could yield compounds with significant therapeutic applications against malaria .
Comparative Biological Activity Table
Future Directions
Further studies are required to elucidate the specific biological activities of this compound. Research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in live models.
- Mechanistic Studies : To understand the interaction pathways and targets within biological systems.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications
- N-(4-Methylphenyl)-1,2,3,4-Tetrahydroquinoline-2-Carboxamide (CAS: 1101927-54-1): Substituting the 2-fluorophenyl group with a 4-methylphenyl moiety (MW: 266.34 g/mol) reduces electronegativity at the aromatic ring.
- N-(3-Fluorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinoline-4-Carboxamide: Shifting the fluorine to the meta position and introducing a methyl group at position 2 of the tetrahydroquinoline ring (MW: 284.33 g/mol) alters steric and electronic profiles. Such modifications may impact binding to targets like tubulin or NF-κB, though specific data are lacking .
Sulfonamide vs. Carboxamide Derivatives
- Tubulin Polymerization Inhibitors (e.g., D1–D16): Sulfonamide derivatives, such as N-benzyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-7-sulfonamide (D1), exhibit anti-cancer activity by inhibiting tubulin assembly.
Phosphonic Acid Analogues
Efficiency and Green Chemistry
- Chlorosulfonylation and Debromination :
Optimized routes for MGAT2 inhibitors (e.g., 1 ) achieve 45% yield via chlorosulfonylation, outperforming earlier methods (6.8%) . Similar strategies could apply to the target compound. - Ionic Liquid Catalysis: Acidic ionic liquids like [NMPH]H₂PO₄ enable solvent-free, recyclable synthesis of tetrahydroquinolines with >90% yield, avoiding toxic metal catalysts. This approach is superior to traditional Lewis acids (e.g., Yb(OTf)₃) .
Ugi-Type Reactions
- IBX-Mediated Oxidative Functionalization: N- and C1-functionalization of tetrahydroisoquinolines (e.g., 4i, 85% yield) demonstrates compatibility with diverse substrates, suggesting applicability for introducing fluorophenyl or propioloyl groups .
Data Table: Key Analogues and Properties
Q & A
Q. What are the established synthetic routes for N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide, and how do green chemistry approaches improve these methods?
Traditional methods for synthesizing tetrahydroquinoline derivatives often rely on metal catalysts (e.g., Fe, InCl₃), which pose challenges such as toxicity and poor recyclability . Green approaches, such as using acidic ionic liquids (e.g., [NMPH]H₂PO₄), offer advantages like recyclability (≥5 cycles), reduced waste, and higher regioselectivity. These methods avoid harsh conditions and enable efficient cyclization of precursors like 2-(phenylamino)ethanol with unsaturated ketones .
Q. How is the structural confirmation of this compound achieved experimentally?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the compound’s structure. For example, ¹H/¹³C NMR can resolve the tetrahydroquinoline core and fluorophenyl substituents, while HRMS validates the molecular formula (e.g., C₁₆H₁₅FN₂O) . X-ray crystallography, though not explicitly cited here, is recommended for resolving stereochemical ambiguities in analogs .
Q. What biological activities have been reported for structurally similar tetrahydroquinoline carboxamides?
Analogous compounds exhibit diverse pharmacological properties. For instance, thiophene-2-carboximide derivatives act as selective nitric oxide synthase (nNOS) inhibitors, with IC₅₀ values in the nanomolar range . Fluorophenyl-substituted analogs show potential in antiviral and anticancer research, likely due to enhanced target binding via halogen interactions .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of N-(2-fluorophenyl)-tetrahydroquinoline carboxamides be addressed?
Many synthetic routes yield mixtures of cis/trans isomers due to competing reaction pathways. To mitigate this, catalytic systems with steric or electronic control (e.g., chiral ionic liquids) can be employed. For example, InCl₃-mediated domino reactions improve stereoselectivity in tetrahydroquinoline formation . Computational modeling (DFT) may further guide catalyst design to favor desired isomers .
Q. What structure-activity relationships (SARs) are critical for optimizing the biological efficacy of this compound?
Key SAR insights include:
- Fluorophenyl position : The ortho-fluorine (2-fluorophenyl) enhances metabolic stability and π-stacking with aromatic residues in target proteins compared to para-substituted analogs .
- Carboxamide moiety : Substitution at the 2-position of the tetrahydroquinoline core improves binding affinity, as seen in nNOS inhibitors where thiophene-2-carboximide groups reduced IC₅₀ by 50% .
- Sulfonyl modifications : Ethanesulfonyl groups in analogs increase solubility and pharmacokinetic half-life .
Q. How can computational methods predict the binding interactions of this compound with biological targets?
Molecular docking and molecular dynamics (MD) simulations using crystal structures (e.g., SARS-CoV-2 main protease, PDB ID: 7BQY) can model ligand-target interactions. For example, tetrahydroquinoline carboxamides with halogen substituents show strong hydrogen bonding with active-site residues like His41 and Cys145 . Free-energy perturbation (FEP) calculations further refine binding affinity predictions .
Q. What analytical strategies resolve contradictions in reported biological data for tetrahydroquinoline derivatives?
Discrepancies in activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Orthogonal validation using:
- Dose-response curves to confirm potency.
- Metabolic stability assays (e.g., liver microsomes) to rule out false positives from degradation products.
- X-ray co-crystallography to verify binding modes .
Methodological Recommendations
- Synthetic Optimization : Prioritize ionic liquid catalysts for scalability and environmental compliance .
- Analytical Workflows : Combine NMR, HRMS, and HPLC-PDA to confirm purity (>95%) and stereochemistry .
- Biological Assays : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and reduce false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
